molecular formula C₁₇H₁₃KN₂O₃ B1160907 Rosoxacin Potassium Salt

Rosoxacin Potassium Salt

Número de catálogo: B1160907
Peso molecular: 332.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rosoxacin Potassium Salt, a quinolone-derived antibiotic, is the potassium salt form of Rosoxacin (IUPAC name: 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid) . It belongs to the first-generation quinolones and exhibits broad-spectrum activity against Gram-negative bacteria, particularly Neisseria gonorrhoeae (MIC range: 0.03–0.125 µg/mL) . Its mechanism involves inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, thereby inducing lethal DNA breaks .

Propiedades

Fórmula molecular

C₁₇H₁₃KN₂O₃

Peso molecular

332.4

Sinónimos

1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Potassium Salt;  Acrosoxacin Potassium Salt;  Eracin Potassium Salt;  Eradacil Potassium Salt;  Eradacin Potassium Salt;  NSC 146617 Potassium Salt;  Roxadyl Potassium Salt;  Win 35213 Po

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Classification

Quinolones are categorized into four groups based on their spectra and pharmacokinetic properties (Table 1):

Table 1: Classification of Quinolones

Group Key Compounds Spectrum Notes
1 Rosoxacin , Cinoxacin, Nalidixic Acid Narrow (Gram-negative) Limited anaerobic activity; largely replaced by newer generations .
2 Ciprofloxacin, Norfloxacin Broad (Gram-negative, some Gram-positive) Higher potency; used for UTIs and systemic infections.
3 Levofloxacin, Moxifloxacin Expanded (Gram-positive, atypical pathogens) Respiratory infections; some withdrawn (e.g., Trovafloxacin) .
4 Delafloxacin, Sitafloxacin Broad with enhanced anaerobic coverage Reserved for multidrug-resistant infections .

Rosoxacin’s structure includes a pyridinyl group at position 7, distinguishing it from nalidixic acid (naphthyridine core) and conferring unique pharmacokinetic properties . Structural alignment studies reveal similarities between Rosoxacin and Zinc210393, a CDK1 inhibitor, suggesting shared binding poses .

Antimicrobial Efficacy

Table 2: MIC Values Against Key Pathogens

Compound N. gonorrhoeae (µg/mL) C. trachomatis U. urealyticum
Rosoxacin 0.03–0.125 0.5–2.0 1.0–4.0
Ciprofloxacin 0.001–0.03 0.25–1.0 0.5–2.0
Norfloxacin 0.06–0.25 1.0–4.0 2.0–8.0

Rosoxacin demonstrates comparable efficacy to older quinolones like Cinoxacin but is less potent than newer agents like Ciprofloxacin. However, its MIC90 for N. gonorrhoeae (94.8% inhibited at <0.06 µg/mL) supports its historical use in uncomplicated gonorrhea .

Pharmacokinetics and Metabolism

Table 3: Pharmacokinetic Parameters

Parameter Rosoxacin (Oral) Norfloxacin Ciprofloxacin
Half-life (h) 1.9 3–4 4–6
Plasma Clearance (mL/min) 65 200–300 400–500
Urinary Excretion (%) 7.7 (free + conjugated) 25–40 40–50

Rosoxacin’s short half-life and low urinary excretion necessitate frequent dosing, limiting its utility compared to longer-acting quinolones. Its primary metabolite, the pyridyl N-oxide, retains minimal antimicrobial activity .

Adverse Effects and Toxicity

Quinolones share class-specific risks, including tendonitis and CNS effects (e.g., dizziness, headache). In clinical trials, Rosoxacin caused CNS (12.5%) and gastrointestinal (6.3%) adverse reactions, comparable to ampicillin-probenecid but with fewer hypersensitivity events . Newer quinolones like Levofloxacin exhibit improved tolerability but retain risks of QT prolongation and phototoxicity .

Q & A

What unresolved mechanistic questions warrant further investigation for Rosoxacin Potassium Salt?

  • Methodological Answer : Prioritize studies on (1) resistance mechanisms (e.g., efflux pump upregulation via qRT-PCR), (2) synergy with other antimicrobials (checkerboard assays), and (3) host-pathogen interactions (e.g., cytokine modulation in infected macrophages). Leverage single-cell RNA-seq to map heterogeneity in drug response .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.